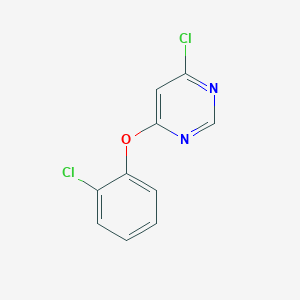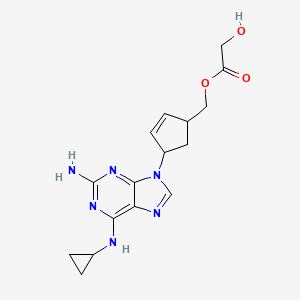
Abacavir acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KM-133 is a synthetic compound with the chemical formula C16H20N6O3. It has shown significant effects in reducing psoriasis, outperforming traditional treatments like methotrexate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KM-133 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of KM-133 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
KM-133 can undergo various chemical reactions, including:
Oxidation: KM-133 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert KM-133 into its reduced forms.
Substitution: KM-133 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while reduction could produce various reduced forms of KM-133.
科学的研究の応用
KM-133 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in treating psoriasis.
作用機序
The mechanism of action of KM-133 involves its interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways involved in inflammation and cell proliferation, which explains its effectiveness in reducing psoriasis . The exact molecular targets and pathways are still under investigation.
類似化合物との比較
KM-133 can be compared to other compounds with similar structures and functions:
Methotrexate: A traditional treatment for psoriasis, but KM-133 has shown superior efficacy.
Other Synthetic Compounds: Similar compounds used in organic synthesis and medicinal chemistry.
List of Similar Compounds
- Methotrexate
- Other synthetic analogs used in psoriasis treatment and organic synthesis.
KM-133 stands out due to its higher efficacy and potential for broader applications in scientific research and industry.
特性
分子式 |
C16H20N6O3 |
|---|---|
分子量 |
344.37 g/mol |
IUPAC名 |
[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate |
InChI |
InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21) |
InChIキー |
ZBBZROWQLKCFQK-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


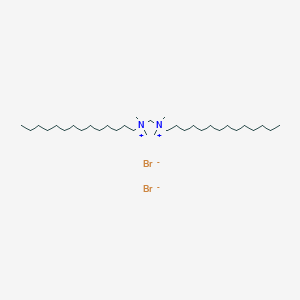
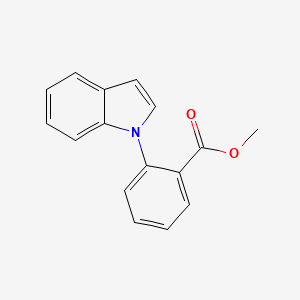

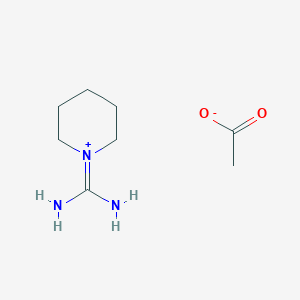
![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121375.png)

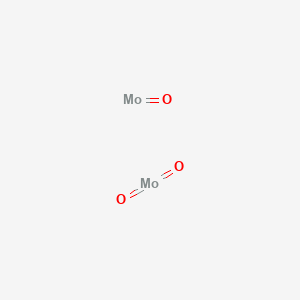

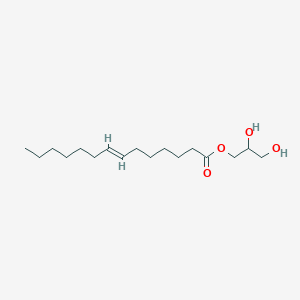
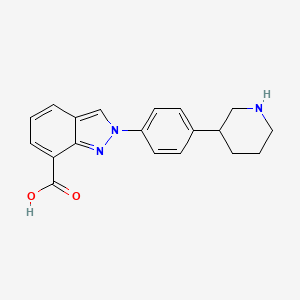
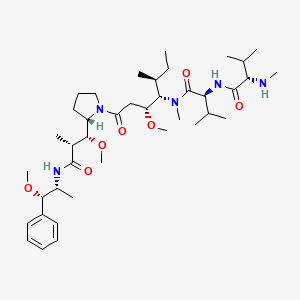
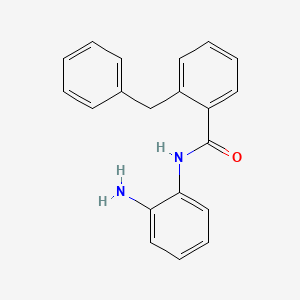
![(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14121425.png)
